
2-Amino-6-methyl-3-phenylquinoline
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Overview
Description
2-Amino-6-methyl-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with an amino group at the second position, a methyl group at the sixth position, and a phenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-3-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methyl-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
2-Amino-6-methyl-3-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Medicine: It has potential therapeutic applications, including as an antimalarial agent and in the development of anticancer drugs.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-3-phenylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its therapeutic effects. The molecular targets and pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and catalytic activity.
DNA Interaction: Intercalating into DNA strands, disrupting replication and transcription processes.
Comparison with Similar Compounds
2-Aminoquinoline: Lacks the methyl and phenyl substituents, resulting in different chemical properties and reactivity.
6-Methylquinoline: Lacks the amino and phenyl substituents, affecting its biological activity and applications.
3-Phenylquinoline:
Uniqueness: 2-Amino-6-methyl-3-phenylquinoline is unique due to the combination of its substituents, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Biological Activity
2-Amino-6-methyl-3-phenylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by its quinoline ring structure, which includes an amino group and a methyl group at specific positions. The molecular formula is C16H14N2 with a molecular weight of approximately 250.30 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to cell death.
- Anticancer Properties : Studies have shown that derivatives of this compound can selectively target cancer cell lines. For instance, certain analogs exhibit cytotoxicity against breast cancer cells with IC50 values indicating potent activity .
- Neuroprotective Effects : As an inhibitor of neuronal nitric oxide synthase (nNOS), this compound may play a role in treating neurodegenerative disorders by modulating nitric oxide levels .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- DNA Interaction : By binding to DNA gyrase and topoisomerase IV, it disrupts essential processes in bacterial cells, leading to their death.
- Enzyme Inhibition : The compound acts as an nNOS inhibitor, which can help regulate nitric oxide production in the nervous system, potentially alleviating symptoms associated with neurodegenerative diseases .
- Cytotoxic Mechanisms : In cancer cells, the compound may induce apoptosis through mechanisms that involve reactive oxygen species (ROS) generation or by targeting specific signaling pathways involved in cell survival .
Research Findings
Several studies have investigated the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives of this compound against resistant bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential for development into therapeutic agents for infections resistant to conventional antibiotics.
- Cancer Cell Line Testing : In vitro assays on MDA-MB-468 breast cancer cells revealed that specific analogs had IC50 values as low as 140 nM, indicating strong anticancer activity. This study highlights the potential for developing targeted cancer therapies based on this compound's structure .
Properties
CAS No. |
948293-84-3 |
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Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
6-methyl-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C16H14N2/c1-11-7-8-15-13(9-11)10-14(16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18) |
InChI Key |
NEIMUUKFDWTRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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